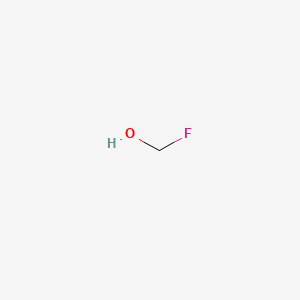

Fluoromethanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluoromethanol can be synthesized through several methods. One common method involves the reduction of ethyl fluoroformate or formyl fluoride with lithium aluminium hydride (LiAlH4) . Another method includes the reaction of formaldehyde with anhydrous hydrogen fluoride (aHF) under controlled conditions .

Industrial Production Methods: While this compound is not widely produced on an industrial scale, its synthesis in laboratory settings provides valuable insights into the preparation of other fluorinated compounds. The use of anhydrous hydrogen fluoride and formaldehyde is a notable method for obtaining relatively pure samples of this compound .

Analyse Chemischer Reaktionen

Thermal Decomposition

Fluoromethanol decomposes under combustion conditions into hydroxymethyl radicals (CH₂OH) and fluorine-containing species. Key pathways include:

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| CH₃FO → CH₃ + OF | 300–2500 | ||

| CH₃FO → CH₂FO + H | 200–1000 |

The decomposition is pressure-dependent, with fall-off behavior modeled using RRKM theory .

Oxidation Reactions

This compound undergoes oxidation to form fluorinated carbonyl compounds:

-

Formyl fluoride (HCOF) :

-

Fluorinated aldehydes :

Rate constants for oxidation by O₂ and NO₂ are temperature-dependent, with activation energies of 3–5 kcal/mol .

Electrophilic Fluoromethylation

This compound serves as an electrophilic CH₂F source in the presence of Lewis acids (e.g., ZnCl₂):

This reaction is critical in synthesizing fluorinated aromatics and pharmaceuticals .

Nucleophilic Substitution

The fluorine atom in this compound is susceptible to substitution:

-

Hydrolysis :

-

Reaction with amines :

Substituent effects on reaction rates follow the Hammett equation .

Combustion Chemistry

In combustion systems, this compound reacts with radicals such as OH and CH₃:

| Reaction | Products | Rate Constant (300–2500 K) |

|---|---|---|

| CH₃FO + OH → CH₂FO + H₂O | CH₂FO, H₂O | |

| CH₃FO + CH₃ → CH₂FO + CH₄ | CH₂FO, CH₄ |

These reactions contribute to the formation of HF and CO₂ in fluorinated fuel combustion .

Theoretical Insights

Density functional theory (DFT) studies reveal:

Wissenschaftliche Forschungsanwendungen

Fluoromethanol (CH3FO) is a fluorinated alcohol with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique properties, stemming from the presence of a single fluorine atom, make it valuable in various applications.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing more complex fluorinated compounds. It can be created through the reduction of ethyl fluoroformate or formyl fluoride with lithium aluminum hydride (LiAlH4).

- Biology this compound derivatives are studied for their potential biological activities.

- Medicine Ongoing research explores the use of this compound derivatives in pharmaceuticals. In the 1970s, the Institute of Military Medical Sciences in Beijing synthesized and registered this compound for use as an antimalarial drug .

- Industry this compound is used in developing new materials and as a solvent in certain chemical reactions.

Chemical Reactions of this compound

This compound undergoes several types of chemical reactions:

- Oxidation this compound can be oxidized to formyl fluoride or other fluorinated aldehydes using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert this compound to methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution this compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to various substituted methanol derivatives.

This compound in Scientific Literature

This compound has been mentioned in studies relating to:

Wirkmechanismus

The mechanism by which fluoromethanol exerts its effects involves interactions with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interactions with biological molecules. This compound can inhibit certain enzymes or interact with cellular membranes, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Methanol (CH3OH): The non-fluorinated analog of fluoromethanol.

Trithis compound (CF3OH): A compound where all three hydrogen atoms in methanol are replaced by fluorine atoms.

Fluoroethanol (C2H5FO): A similar compound with an additional carbon atom.

Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical and physical properties compared to methanol and other fluorinated alcohols. The fluorine atom increases the compound’s reactivity and can influence its interactions with other molecules, making it valuable for specific applications in research and industry .

Biologische Aktivität

Fluoromethanol (FCH₂OH) is a fluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique properties arise from the presence of fluorine, which can significantly influence biological activity, chemical reactivity, and pharmacokinetics. This article explores the biological activity of this compound, highlighting its synthesis, metabolic pathways, and potential applications based on recent research findings.

This compound can be synthesized through several methods, primarily involving the fluorination of methanol or related compounds. One common approach is the reaction of ethyl fluoroformate with alcohols under specific conditions to yield this compound. The stability and reactivity of this compound are influenced by the electronegative fluorine atom, which modifies hydrogen bonding and molecular interactions.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Direct Fluorination | Methanol + Elemental Fluorine | High pressure | Variable |

| Reaction with Fluoroformate | Ethyl fluoroformate + Alcohol | Controlled temperature | High |

| Alkylation of Alkoxides | Perfluorinated alkoxides + Alkyl halides | Acidic conditions | Moderate |

Metabolic Pathways

This compound undergoes various metabolic transformations that can affect its biological activity. Studies have shown that it can be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, in a study involving Caenorhabditis elegans and Streptomyces griseus, researchers identified metabolites resulting from the oxidation of fluorinated compounds, including this compound derivatives .

Case Study: Toxicity and Pharmacokinetics

A significant aspect of understanding this compound's biological activity is its toxicity profile. Research indicates that fluorinated alcohols can exhibit both beneficial and harmful effects depending on their concentration and exposure duration. In a case study involving radioligands for PET imaging, this compound derivatives were shown to have varying affinities for brain receptors, impacting their potential use in neuroimaging . The study highlighted the importance of understanding the metabolic fate of these compounds to predict their safety and efficacy in clinical applications.

Table 2: Summary of Biological Effects of this compound Derivatives

Research Findings

Recent studies have focused on the implications of this compound in drug design and development. The incorporation of fluorine into drug molecules has been shown to enhance metabolic stability and bioavailability. For example, a study demonstrated that strategic fluorination could improve the pharmacokinetic properties of lead compounds during drug discovery processes .

Eigenschaften

IUPAC Name |

fluoromethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO/c2-1-3/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWXXXHAQBWSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592010 | |

| Record name | Fluoromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.032 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-03-1 | |

| Record name | Methanol, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.